5,5-Dihydroxybarbituric acid monohydrate
Description
Properties
CAS No. |
828939-96-4 |
|---|---|
Molecular Formula |
C4H6N2O6 |
Molecular Weight |
178.10 g/mol |
IUPAC Name |
5,5-dihydroxy-1,3-diazinane-2,4,6-trione;hydrate |
InChI |
InChI=1S/C4H4N2O5.H2O/c7-1-4(10,11)2(8)6-3(9)5-1;/h10-11H,(H2,5,6,7,8,9);1H2 |
InChI Key |
QHOWICOSTGOXLY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(O)O.O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 5,5-Dihydroxybarbituric Acid Monohydrate and Analogues
Hydrogen Bonding and Crystallographic Features
- 5,5-Dihydroxybarbituric acid monohydrate: Forms a 3D H-bonded network via N–H···O=C and O–H···O interactions. The monohydrate structure includes water molecules bridging barbiturate rings, creating R₂²(8) and R₂²(10) motifs . In contrast, its trihydrate form exhibits layered sheets stabilized by three water molecules .
- 5,5-Dibromobarbituric acid: Exhibits unique C–Br bond asymmetry (1.97 Å vs. 2.04 Å) due to steric and electronic effects. Its methanol hemisolvate structure shows Br···O halogen bonds, which are absent in hydroxylated analogues .
- 5-Alkyl derivatives (e.g., 5,5-dimethyl) : Reduced H-bond capacity due to bulky alkyl groups, leading to simpler 1D chains or isolated molecules .
Reactivity and Functional Differences
- Oxidative Sensitivity : The hydroxyl groups in 5,5-dihydroxybarbituric acid make it prone to redox reactions, forming dimeric alloxantin upon partial reduction . Brominated or benzylated derivatives lack this reactivity due to electron-withdrawing substituents .
- Solubility: 5,5-Dihydroxybarbituric acid is water-soluble (monohydrate) but becomes less so in organic solvents, whereas 5,5-dibenzyl and 5,5-diethyl derivatives are lipophilic .
- Biological Activity : Alloxan derivatives are toxic to pancreatic cells , while 5,5-dialkyl variants show anticonvulsant or enzyme-inhibitory effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5,5-dihydroxybarbituric acid monohydrate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions of urea with substituted malonic acid derivatives under controlled pH and temperature. Key parameters include stoichiometric ratios of reactants (e.g., urea:malonic acid derivatives ≈ 1:2), solvent selection (e.g., aqueous or ethanol-water mixtures), and reflux duration (6–12 hours). Factorial design experiments (e.g., varying temperature, pH, and solvent polarity) can systematically optimize yield and purity . Post-synthesis, recrystallization from water or ethanol is critical to isolate the monohydrate form .
Q. Which analytical techniques are most effective for characterizing the structure of 5,5-dihydroxybarbituric acid monohydrate?
- Methodological Answer : A multi-technique approach is essential:
- X-ray diffraction (XRD) : Resolves crystal structure, hydrogen-bonding networks, and hydration state (monohydrate confirmation) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and hydrogen bonding (e.g., downfield shifts for hydroxyl groups) .
- FT-IR : Confirms functional groups (e.g., C=O stretching at ~1700 cm⁻¹, O-H bands at ~3200 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Quantifies water content to distinguish monohydrate from anhydrous forms .
Q. How does the stability of 5,5-dihydroxybarbituric acid monohydrate vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
- Temperature : Store at 2–8°C to prevent dehydration or thermal degradation.
- Humidity : Use desiccators with silica gel to maintain monohydrate integrity (RH < 40%) .
- Light exposure : Amber glassware or opaque containers mitigate photolytic degradation, particularly for enolizable barbiturates . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) predicts long-term behavior .
Q. What protocols ensure accurate assessment of purity in 5,5-dihydroxybarbituric acid monohydrate?
- Methodological Answer : Combine chromatographic and spectroscopic methods:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities; mobile phase gradients (e.g., water:acetonitrile) resolve polar byproducts .
- TLC : Silica gel plates with ethyl acetate:methanol (9:1) as eluent; visualize using iodine vapor or UV fluorescence .
- Elemental analysis : Validate stoichiometry (C, H, N) to confirm monohydrate composition .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystallographic properties of 5,5-dihydroxybarbituric acid monohydrate?
- Methodological Answer : Single-crystal XRD reveals layered hydrogen-bonded chains involving hydroxyl and carbonyl groups. For example, O-H···O interactions between adjacent molecules (bond lengths ~2.8 Å) stabilize the monoclinic lattice (space group P2₁/n) . Computational tools like Mercury or TOPOS model these interactions and predict solubility behavior .
Q. Can computational modeling predict the reactivity and acid-base behavior of 5,5-dihydroxybarbituric acid derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) estimate pKa values and tautomeric equilibria. For example, enol-keto tautomerism in aqueous solutions affects nucleophilic reactivity . Molecular dynamics simulations (e.g., GROMACS) model solvation effects and hydration shell dynamics .
Q. What mechanistic insights explain the reactivity of 5,5-dihydroxybarbituric acid in nucleophilic substitution reactions?
- Methodological Answer : Kinetic studies (e.g., UV-Vis monitoring) reveal a two-step mechanism:
Deprotonation : Hydroxyl groups act as leaving groups under basic conditions (pH > 10).
Nucleophilic attack : Substitution at C5 occurs with pyridine or amines, forming 5,5-disubstituted derivatives . Isotopic labeling (²H/¹⁸O) and LC-MS track intermediate formation .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, pKa) for barbituric acid derivatives?
- Methodological Answer : Discrepancies often arise from hydration state or measurement conditions. Standardize protocols:
- Solubility : Use shake-flask method with HPLC quantification at 25°C .
- pKa determination : Employ potentiometric titration in ionic-strength-adjusted solutions (e.g., 0.15 M KCl) . Cross-validate with computational predictions (e.g., SPARC) .
Q. What experimental designs are optimal for studying the pharmacokinetic properties of 5,5-dihydroxybarbituric acid derivatives?
- Methodological Answer : Use in vitro-in vivo correlation (IVIVC) models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
